Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate can be achieved through several methods. One efficient method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions typically involve the use of dichloroethane (DCE) as a solvent at 60°C. The product is then purified using dichloromethane as an eluent .
Chemical Reactions Analysis
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Condensation: Reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, and other reagents yield corresponding condensation products.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit different enzymes, including topoisomerase, thymidylate synthase, and protein kinases . These interactions lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)quinoline-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound exhibits moderate cytotoxic activity against various cancer cell lines.
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate: Another quinoline derivative with potential biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group, which enhances its biological activity and physicochemical properties .
Properties
Molecular Formula |
C13H10F3NO2 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-3-4-8-10(13(14,15)16)6-7-17-11(8)9/h3-7H,2H2,1H3 |
InChI Key |
DJHTZSVSRHBCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C(C=CN=C21)C(F)(F)F |
Origin of Product |
United States |
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